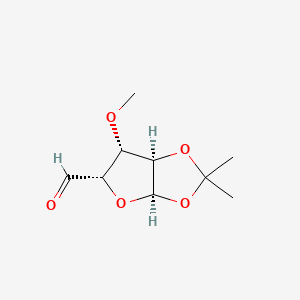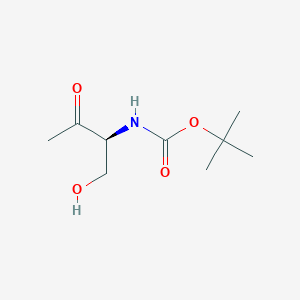
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride
Vue d'ensemble
Description
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a tert-butyl group and a phenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester. For instance, phenylhydrazine can react with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The tert-butyl group is introduced via alkylation reactions. tert-Butyl chloride or tert-butyl bromide can be used in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines or reduce other functional groups present in the molecule.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitroso derivatives, and amine derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(tert-butyl)-1H-pyrazol-5-amine: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
3-(tert-Butyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine: Contains a methyl group on the phenyl ring, altering its electronic properties and potentially its biological activity.
3-(tert-Butyl)-1-phenyl-1H-pyrazol-4-amine: The amine group is positioned differently, which can influence its reactivity and interaction with biological targets.
Uniqueness
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise molecular interactions.
Propriétés
IUPAC Name |
5-tert-butyl-2-phenylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10;/h4-9H,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQZDFIWPSWGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475352 | |
| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917950-33-5 | |
| Record name | 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)







![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)
